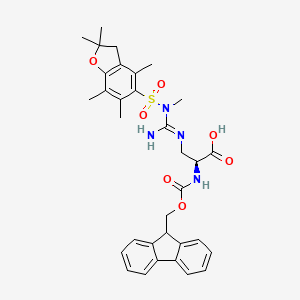
Fmoc-Alg(Me,Pbf)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Alg(Me,Pbf)-OH is a modified amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated arginine (Alg), and a pentamethylbenzyl (Pbf) protecting group. These modifications make it a valuable tool in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Alg(Me,Pbf)-OH typically involves the protection of the amino acid arginine with the Fmoc group at the N-terminal and the Pbf group at the side chain The process begins with the protection of the arginine’s guanidino group using the Pbf groupThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques. The use of solid-phase synthesis allows for the rapid assembly of peptide chains, with the Fmoc group providing a temporary protecting group that can be easily removed under basic conditions .
化学反应分析
Types of Reactions
Fmoc-Alg(Me,Pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds using coupling reagents like DIC and HOBt.
Cleavage Reactions: Removal of the Pbf group using trifluoroacetic acid (TFA) .
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20-30% by volume) for 1-5 minutes.
Coupling: DIC and HOBt in DMF.
Cleavage: TFA in the presence of scavengers like triisopropylsilane (TIS) and water .
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the Fmoc and Pbf groups have been selectively removed to allow for further peptide chain elongation or functionalization .
科学研究应用
Fmoc-Alg(Me,Pbf)-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptide-based probes and inhibitors for studying biological processes.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Manufacture of peptide-based materials for various industrial applications, including drug delivery systems and biomaterials
作用机制
The mechanism of action of Fmoc-Alg(Me,Pbf)-OH in peptide synthesis involves the selective protection and deprotection of functional groups. The Fmoc group protects the α-amino group during peptide chain elongation, preventing unwanted side reactions. The Pbf group protects the guanidino group of arginine, ensuring that it remains intact during the synthesis process. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled assembly of peptide chains .
相似化合物的比较
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar in structure but without the methylation on the arginine.
Fmoc-Arg(Pmc)-OH: Uses a different protecting group (Pmc) for the guanidino group.
Fmoc-Arg(Tos)-OH: Uses tosyl (Tos) as the protecting group for the guanidino group
Uniqueness
Fmoc-Alg(Me,Pbf)-OH is unique due to the combination of the Fmoc and Pbf protecting groups, along with the methylation of the arginine. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool for the synthesis of complex peptides and proteins .
属性
分子式 |
C33H38N4O7S |
|---|---|
分子量 |
634.7 g/mol |
IUPAC 名称 |
(2S)-3-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)/t27-/m0/s1 |
InChI 键 |
ZDTFXRWVNQSZQP-MHZLTWQESA-N |
手性 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
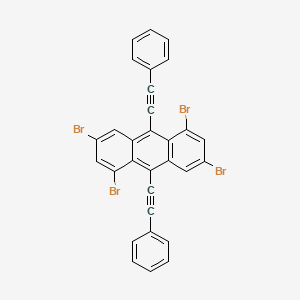
![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
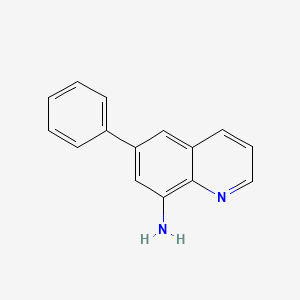
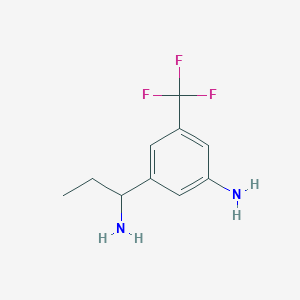
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
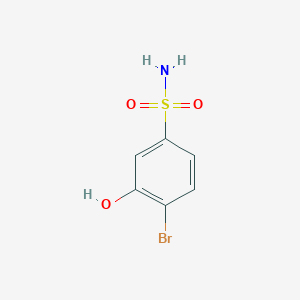
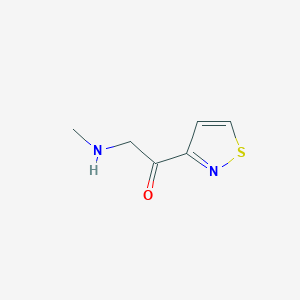
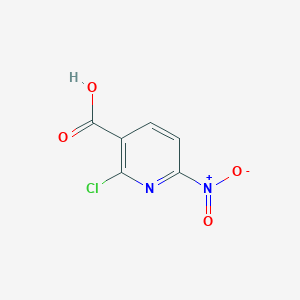
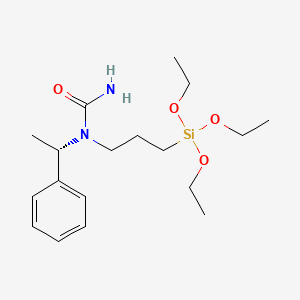
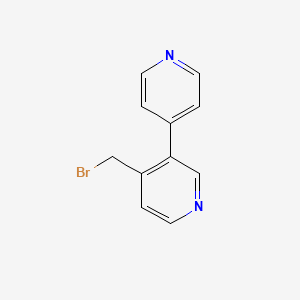
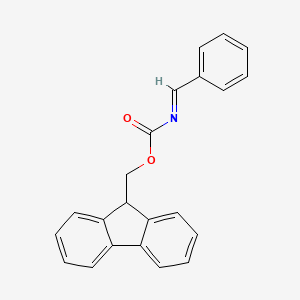
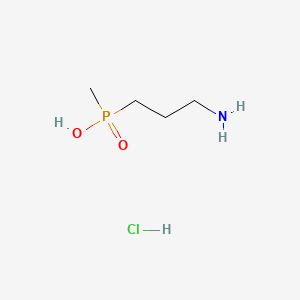
![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
